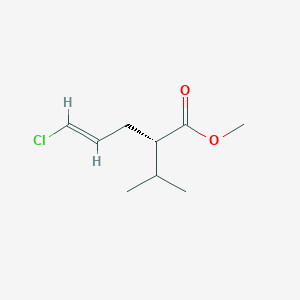
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate is a useful research compound. Its molecular formula is C9H15ClO2 and its molecular weight is 190.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate, also known as methyl 5-chloro-2-isopropylpent-4-enoate, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound’s structure, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H15ClO2 and a molecular weight of approximately 190.67 g/mol. The compound features a chloro group and an isopropyl substituent on a pentenoate backbone, contributing to its reactivity and potential applications in various biological systems .
Physical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 190.67 g/mol |
| Density | 1.023 g/cm³ |
| Boiling Point | 203 °C |
| Flash Point | 77 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can influence metabolic pathways and exhibit pharmacological properties such as anti-inflammatory and analgesic effects .
Antiinflammatory and Analgesic Properties
Studies have highlighted the potential of this compound as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties. Its structural features allow it to effectively interact with biological systems, making it a candidate for further pharmacological exploration .
Interaction with Enzymes and Receptors
Research into the interactions of this compound with specific proteins has shown promising results. For instance, binding affinity studies suggest that this compound may interact with cyclooxygenase enzymes (COX), which are critical in mediating inflammation and pain responses .
Case Studies
- In Vivo Studies : In studies involving animal models, compounds structurally related to this compound demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings support the potential therapeutic applications of this compound in managing pain and inflammation .
- Molecular Docking Studies : Computational studies have employed molecular docking techniques to predict the binding affinities of this compound against various biological targets. These studies revealed favorable interactions with COX enzymes, indicating its potential as a lead compound for drug development aimed at treating inflammatory conditions .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-chloro-2-isopropylpent-4-enoate | Similar backbone; methyl instead of ethyl | Higher volatility due to lower molecular weight |
| Ethyl 3-methyl-2,4-dioxohexanoate | Dioxo group addition | Different reactivity profile due to keto groups |
| Methyl (2S,4E)-5-chloro-2-isopropylpent-4-enoate | Isomeric form | Different stereochemistry may affect activity |
Propriétés
IUPAC Name |
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJTVFRXXWPLV-JQTRYQTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C/C=C/Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335344 |
Source


|
| Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387353-77-7 |
Source


|
| Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













